molecular formula C16H11BrO3 B14917872 (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14917872
M. Wt: 331.16 g/mol
InChI Key: BQHZMCMKLCBBRX-XCVCLJGOSA-N
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Description

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, affecting nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H11BrO3/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)/b10-3+

InChI Key

BQHZMCMKLCBBRX-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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